N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with methanesulfonyl and methoxy groups, linked to a benzothiadiazole ring via a sulfonamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is functionalized with methanesulfonyl and methoxy groups. This can be achieved through reactions involving methanesulfonyl chloride and methanol in the presence of a base such as sodium hydride.
Coupling with Benzothiadiazole: The functionalized piperidine is then coupled with a benzothiadiazole derivative. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide linkage can be reduced under specific conditions to yield amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carbonyl compound, while reduction of the sulfonamide linkage produces amine derivatives.
Scientific Research Applications
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide
Uniqueness
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S3/c1-23-14(6-8-18(9-7-14)25(2,19)20)10-15-26(21,22)12-5-3-4-11-13(12)17-24-16-11/h3-5,15H,6-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPSBHRTVVHQGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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